![molecular formula C10H17N3O4S B12623080 1,1-Dimethylethyl N-[[(2S)-2-cyano-1-pyrrolidinyl]sulfonyl]carbamate CAS No. 1108658-52-1](/img/structure/B12623080.png)
1,1-Dimethylethyl N-[[(2S)-2-cyano-1-pyrrolidinyl]sulfonyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dimethylethyl N-[[(2S)-2-cyano-1-pyrrolidinyl]sulfonyl]carbamate is a chemical compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a cyano group, and a sulfonyl carbamate moiety.
Preparation Methods
The synthesis of 1,1-Dimethylethyl N-[[(2S)-2-cyano-1-pyrrolidinyl]sulfonyl]carbamate typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the cyano group, and the attachment of the sulfonyl carbamate moiety. The specific synthetic routes and reaction conditions can vary depending on the desired purity and yield of the final product. Industrial production methods may involve optimization of these steps to achieve large-scale synthesis with high efficiency and cost-effectiveness.
Chemical Reactions Analysis
1,1-Dimethylethyl N-[[(2S)-2-cyano-1-pyrrolidinyl]sulfonyl]carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the cyano group or other functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1-Dimethylethyl N-[[(2S)-2-cyano-1-pyrrolidinyl]sulfonyl]carbamate has a wide range of scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Medicine: It could be explored for its potential therapeutic effects, including its use as a drug candidate or in drug development.
Industry: The compound may be used in industrial processes, such as the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 1,1-Dimethylethyl N-[[(2S)-2-cyano-1-pyrrolidinyl]sulfonyl]carbamate involves its interaction with specific molecular targets and pathways. The cyano group and sulfonyl carbamate moiety play crucial roles in its activity, potentially interacting with enzymes, receptors, or other biomolecules. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
1,1-Dimethylethyl N-[[(2S)-2-cyano-1-pyrrolidinyl]sulfonyl]carbamate can be compared with other similar compounds, such as:
1,1-Dimethylethyl N-[(1R,2S)-2-Hydroxycyclohexyl]carbamate: This compound has a similar carbamate structure but differs in the presence of a hydroxycyclohexyl group instead of a pyrrolidinyl group.
1,1-Dimethylethyl N-[(2S)-2-aminopropyl]-N-(3-hydroxypropyl)carbamate: This compound features an aminopropyl group and a hydroxypropyl group, making it distinct from the cyano and pyrrolidinyl groups in the target compound.
1,1-Dimethylethyl N-[(2S)-2-amino-2-cyclobutylethyl]carbamate: This compound includes an amino-cyclobutylethyl group, which differentiates it from the cyano-pyrrolidinyl structure.
Properties
CAS No. |
1108658-52-1 |
|---|---|
Molecular Formula |
C10H17N3O4S |
Molecular Weight |
275.33 g/mol |
IUPAC Name |
tert-butyl N-[(2S)-2-cyanopyrrolidin-1-yl]sulfonylcarbamate |
InChI |
InChI=1S/C10H17N3O4S/c1-10(2,3)17-9(14)12-18(15,16)13-6-4-5-8(13)7-11/h8H,4-6H2,1-3H3,(H,12,14)/t8-/m0/s1 |
InChI Key |
WMESBUQASSULMT-QMMMGPOBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NS(=O)(=O)N1CCC[C@H]1C#N |
Canonical SMILES |
CC(C)(C)OC(=O)NS(=O)(=O)N1CCCC1C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(4-Bromo-2-methylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12622998.png)
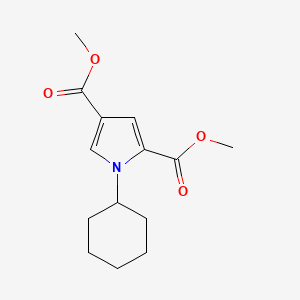
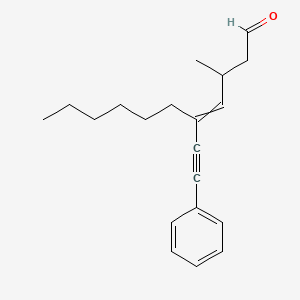
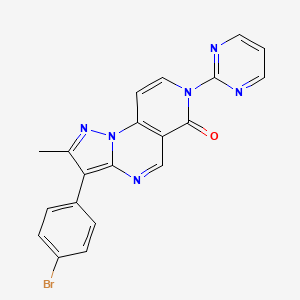
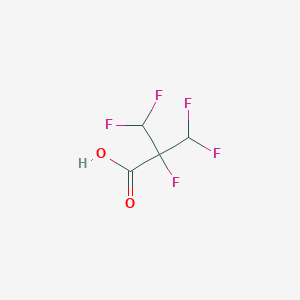
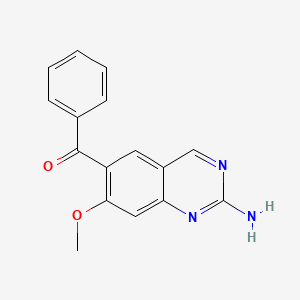
![[125I]6-iodo-2-[4-(1H-pyrazol-3-yl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B12623044.png)
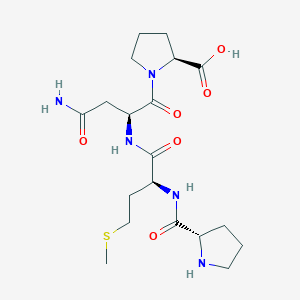

![1-Cyclopropyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid](/img/structure/B12623076.png)
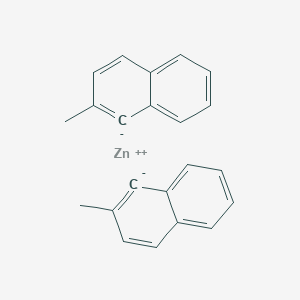
![{[3-(3,4-Dichlorophenyl)-3-oxo-1-phenylpropyl]sulfanyl}acetic acid](/img/structure/B12623085.png)
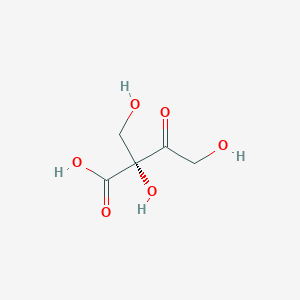
![8-(3-Chloro-4-methylphenyl)-6-(propylsulfanyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidine](/img/structure/B12623092.png)
